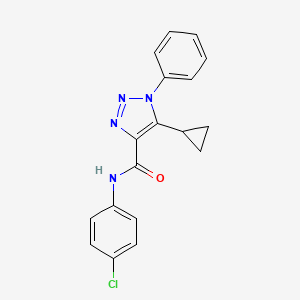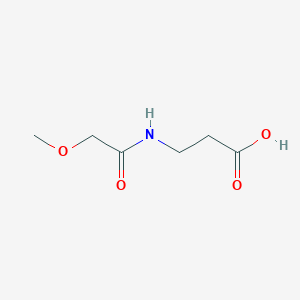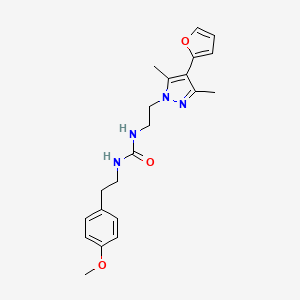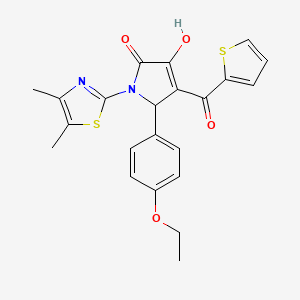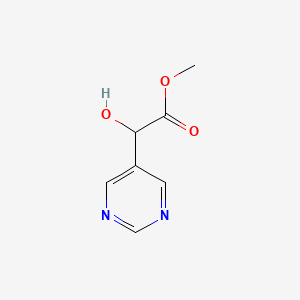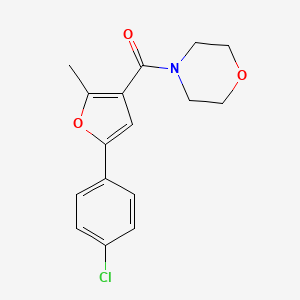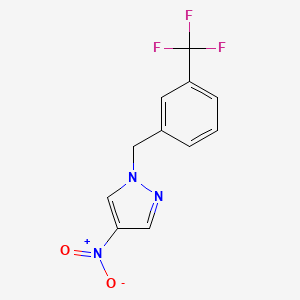
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole involves the reaction of 3-trifluoromethyl-benzaldehyde with hydrazine hydrate to form 3-trifluoromethyl-benzyl hydrazine. This intermediate is then reacted with 4-nitro-1H-pyrazole-5-carboxylic acid to yield the final product.
Starting Materials
3-trifluoromethyl-benzaldehyde, hydrazine hydrate, 4-nitro-1H-pyrazole-5-carboxylic acid
Reaction
Step 1: React 3-trifluoromethyl-benzaldehyde with hydrazine hydrate in ethanol to form 3-trifluoromethyl-benzyl hydrazine., Step 2: Add 4-nitro-1H-pyrazole-5-carboxylic acid to the reaction mixture and reflux for several hours., Step 3: Cool the reaction mixture and filter the precipitated product., Step 4: Wash the product with cold ethanol and dry under vacuum to obtain 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is not fully understood, but it has been suggested that its cytotoxic effects on cancer cells may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to the inhibition of weed growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has cytotoxic effects on cancer cells, leading to cell death. In addition, this compound has been shown to inhibit the growth of certain weeds, leading to reduced crop damage. However, the biochemical and physiological effects of this compound on humans and other organisms are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole for lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and effects on humans and other organisms.
Orientations Futures
Future research on 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole could focus on further elucidating its mechanism of action and effects on humans and other organisms. In addition, this compound could be studied for its potential applications in other fields, such as materials science and environmental science. Further optimization of the synthesis method could also lead to increased yield and purity of the compound.
Applications De Recherche Scientifique
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In agriculture, this compound has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of certain weeds. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDEVSTDAZWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


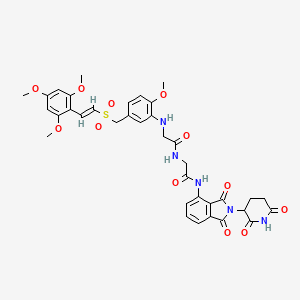
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)
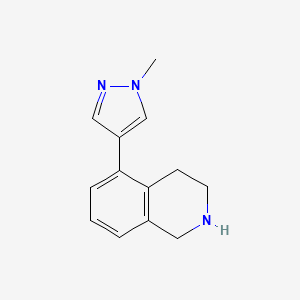
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)
